2-Fluoro-2-(3-methylthiophen-2-yl)ethan-1-amine
Description
Structural Characterization of 2-Fluoro-2-(3-Methylthiophen-2-yl)ethan-1-amine
IUPAC Nomenclature and Molecular Formula Analysis
This compound is systematically named to reflect its structural components. The parent chain is ethan-1-amine, with a fluorine substituent at position 2 and a 3-methylthiophen-2-yl group attached to the same carbon. The IUPAC name adheres to priority rules for substituents, ensuring clarity in identifying the fluorine and thiophene moieties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₀FNS |
| Molecular Weight | 159.23 g/mol |
| CAS Registry Number | Not explicitly listed in available sources (PubChem CID: 83815649) |
The molecular formula indicates the presence of one sulfur atom (from the thiophene ring), one fluorine atom, and an amine group. The thiophene ring contributes aromatic stability, while the fluorine enhances lipophilicity and electronic effects.
Crystallographic Studies and Three-Dimensional Conformational Analysis
No experimental crystallographic data is publicly available for this compound. However, theoretical models can infer its conformational preferences based on analogous thiophene derivatives. The thiophene ring typically adopts a planar conformation due to aromatic delocalization, while the ethanamine side chain may exhibit rotational flexibility around the C-N bond.
Key Conformational Features
- Thiophene Ring Planarity : The thiophene moiety retains aromaticity, with bond lengths and angles consistent with conjugation (C-S-C angles ~92°, C-C bond lengths ~1.34–1.43 Å) .
- Ethanamine Chain Flexibility : The ethanamine group (CH₂-NH₂) can rotate freely, allowing interactions between the amine proton and adjacent electronegative atoms (e.g., fluorine).
- Steric Effects : The 3-methyl group on the thiophene may introduce steric hindrance, favoring conformations that minimize repulsion with the ethanamine chain.
Spectroscopic Profiling (NMR, IR, UV-Vis, and Mass Spectrometry)
While direct spectroscopic data for this compound is limited, predictive analysis based on related structures provides insights into its spectral characteristics.
Nuclear Magnetic Resonance (NMR)
¹³C NMR Predictions :
Infrared Spectroscopy (IR)
Ultraviolet-Visible (UV-Vis) Spectroscopy
The thiophene ring likely exhibits π→π* transitions in the UV region. A predicted absorption band at ~250–280 nm corresponds to conjugation within the aromatic system .
Mass Spectrometry (MS)
Comparative Structural Analysis with Related Thiophene Derivatives
This compound’s structure can be contrasted with other fluorinated thiophene derivatives to highlight unique features.
Table 1: Comparison with Analogous Thiophene Derivatives
Key Differences in Reactivity
- Electron-Rich Thiophene vs. Electron-Deficient Pyridine : The thiophene’s sulfur atom donates electron density, stabilizing adjacent groups, whereas pyridine’s nitrogen withdraws electrons .
- Amine vs. Ether Functionalities : The ethanamine group enables nucleophilic reactions (e.g., alkylation, acylation), unlike ethers in pyridine derivatives .
- Steric Effects : The 3-methyl group on thiophene restricts rotation and may influence binding affinity in biological systems compared to unsubstituted analogs .
Properties
IUPAC Name |
2-fluoro-2-(3-methylthiophen-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FNS/c1-5-2-3-10-7(5)6(8)4-9/h2-3,6H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXZYDUMDGQFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-2-(3-methylthiophen-2-yl)ethan-1-amine is an organic compound characterized by a central ethane-1-amine structure, substituted with a fluorine atom and a 3-methylthiophene ring. This unique combination suggests potential biological activities, particularly in relation to neurotransmitter systems.
The molecular formula of this compound is , and it has an approximate molecular weight of 159.23 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀FN₁S |
| Molecular Weight | 159.23 g/mol |
| Functional Groups | Amine, Fluoro, Thiophene |
Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors, particularly serotonin and dopamine pathways. These interactions are crucial for mood regulation and neurological function, indicating that this compound could have implications in treating mood disorders or neurodegenerative diseases.
Biological Activity Studies
Research into the biological activity of similar compounds provides insights into the potential effects of this compound:
- Monoamine Oxidase Inhibition : Compounds structurally related to this compound have shown inhibitory effects on monoamine oxidases (MAOs), which are important for the metabolism of neurotransmitters. For instance, halogenated derivatives have demonstrated selective inhibition of MAO-B with IC50 values as low as .
- Neuroprotective Effects : Similar compounds have exhibited neuroprotective properties through their ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells . This suggests that this compound might also possess such protective effects.
- Cell Viability : Toxicity studies on related compounds indicate that they can be non-toxic at concentrations up to , with cell viability remaining above 70% in Vero cells . This raises the possibility that this compound may also exhibit favorable safety profiles.
Example Case Study: MAO Inhibition
A study evaluated a series of halogenated compounds for their inhibitory effects on MAO-B and found that specific substitutions significantly enhanced activity. The structure–activity relationship (SAR) indicated that fluorine atoms at certain positions could lead to increased inhibition potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The compound is compared below with fluorinated ethanamine derivatives differing in aromatic substituents:
Key Observations:
- Thiophene vs.
- Fluorine Position : The β-fluoroamine moiety in all compounds enhances metabolic stability. However, the ortho-fluorine in 2-Fluoro-2-(2-fluorophenyl)ethan-1-amine introduces steric effects that may reduce rotational freedom .
- Electron-Withdrawing Groups : The trifluoromethyl group in 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine significantly increases lipophilicity (logP ~2.8), making it more membrane-permeable than the thiophene analog (estimated logP ~1.5) .
Physicochemical Properties
- Solubility: The thiophene derivative’s solubility in polar solvents (e.g., ethanol, DMSO) is moderate, while the pyridin-4-yl analog’s basic nitrogen improves aqueous solubility at acidic pH.
- Stability: Fluorine at the β-position reduces amine basicity (pKa ~8.5 for the target compound vs. ~9.2 for non-fluorinated analogs), enhancing stability against oxidative degradation .
Preparation Methods
Starting Material Preparation
A common starting point is the synthesis or procurement of 3-methylthiophene-2-carbaldehyde or related thiophene derivatives. The methyl group at the 3-position is introduced via electrophilic substitution or by using pre-substituted thiophene building blocks.
Introduction of the Fluorinated Ethanamine Side Chain
The fluorinated ethanamine side chain can be introduced via several methods:
- Nucleophilic substitution using fluorinated intermediates: For example, starting from 2-halo-2-(3-methylthiophen-2-yl)ethan-1-amine precursors, fluorination can be achieved by halogen exchange reactions or direct fluorination agents.
- Reductive amination: The aldehyde group on the thiophene ring can be reacted with fluorinated amine derivatives or fluorinated aldehydes followed by reduction to yield the target amine.
Fluorination Techniques
Fluorination is a critical step and can be performed using:
- Electrophilic fluorinating agents: Such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), which can selectively fluorinate the alpha position of ethanamine derivatives.
- Nucleophilic fluorination: Using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to substitute hydroxyl or halogen groups with fluorine.
Reductive Amination and Amine Formation
Reductive amination is a widely used method to form the ethanamine moiety:
- The aldehyde intermediate reacts with ammonia or primary amines under reductive conditions.
- Reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or lithium aluminum hydride (LiAlH4) are employed to reduce imine intermediates to amines.
This method allows for the incorporation of the amine group with high selectivity and yield.
Representative Synthetic Route Example
Based on synthetic methodologies reported for related thiophene amines and fluorinated ethanamines, a plausible synthetic route is:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Preparation of 3-methylthiophene-2-carbaldehyde | Electrophilic substitution on thiophene or commercial availability | Aldehyde intermediate |
| 2. Reductive amination with fluorinated amine or fluorinated aldehyde | NaBH(OAc)3, AcOH, room temperature to 50°C | Formation of fluorinated ethanamine intermediate |
| 3. Fluorination of ethanamine intermediate | DAST or Selectfluor, appropriate solvent (e.g., dichloromethane), controlled temperature | Introduction of fluorine at 2-position |
| 4. Purification | Column chromatography or recrystallization | Pure 2-Fluoro-2-(3-methylthiophen-2-yl)ethan-1-amine |
Data Table: Summary of Preparation Methods and Conditions
| Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | NaBH(OAc)3, AcOH, aldehyde + amine | 70-90 | Mild conditions, high selectivity |
| Electrophilic fluorination | Selectfluor, room temp, DCM solvent | 60-85 | Requires careful control to avoid over-fluorination |
| Nucleophilic fluorination | DAST, low temperature, inert atmosphere | 65-80 | Effective for substitution of halogen or hydroxyl groups |
| Halogen exchange fluorination | KF or CsF, polar aprotic solvent (DMF) | 50-75 | Often requires elevated temperature |
Research Findings and Analysis
- The presence of the 3-methyl substituent on the thiophene ring influences the regioselectivity of fluorination and amination steps, often enhancing yield by stabilizing intermediates.
- Reductive amination is favored for introducing the amine group due to its operational simplicity and compatibility with sensitive fluorinated intermediates.
- Fluorination reagents such as DAST and Selectfluor provide efficient and selective fluorination, but reaction conditions must be optimized to prevent side reactions or decomposition.
- Literature on related compounds indicates that Suzuki coupling and other palladium-catalyzed cross-coupling reactions can be employed to construct substituted thiophenes prior to fluorination and amination, although this is more relevant for complex analogs rather than this specific compound.
- Stability and handling of fluorinated intermediates require inert atmosphere and moisture-free conditions to prevent hydrolysis and degradation.
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-2-(3-methylthiophen-2-yl)ethan-1-amine, and how can purity be optimized?
A multi-step approach is typically employed:
- Step 1 : Fluorination of a thiophene precursor (e.g., 3-methylthiophene-2-carbaldehyde) using a fluorinating agent like DAST (diethylaminosulfur trifluoride).
- Step 2 : Reductive amination of the fluorinated intermediate with ammonium acetate and sodium cyanoborohydride in methanol.
- Purification : Column chromatography (e.g., n-pentane:EtOAc = 10:1) to isolate the amine product, achieving >95% purity .
- Yield Optimization : Reaction time (16–24 h) and stoichiometric ratios (e.g., 1:1.2 amine:reducing agent) are critical variables .
Q. How should researchers characterize this compound’s structural and electronic properties?
- NMR Spectroscopy : H and F NMR (in CDCl₃ or DMSO-d₆) to confirm fluorine substitution and amine proton environments. For example, the α-fluorine signal typically appears at δ −180 to −200 ppm .
- X-ray Crystallography : Use SHELXL for refinement; single crystals grown via vapor diffusion (hexane:EtOAc) can resolve stereochemistry and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~184.1 g/mol).
Q. What safety protocols are critical for handling this amine derivative?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to potential amine volatility.
- Storage : In airtight containers under nitrogen at −20°C to prevent degradation .
- Waste Disposal : Neutralize with dilute HCl before incineration by licensed facilities .
Q. How can preliminary bioactivity screening be designed for this compound?
- Target Selection : Prioritize receptors common to fluorinated amines (e.g., serotonin 5-HT₂A or dopamine D₂ receptors).
- Assays :
- Radioligand binding assays (IC₅₀ determination).
- Functional activity via calcium flux assays in HEK293 cells expressing target receptors .
- Positive Controls : Compare to known agonists/antagonists (e.g., psilocybin for 5-HT₂A) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric excess in asymmetric synthesis?
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s thiourea catalysts to induce enantioselectivity during reductive amination.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve catalyst efficiency.
- Monitoring : Chiral HPLC (Chiralpak IA column) to track enantiomeric ratios during optimization .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Q. What computational strategies are suitable for studying fluorine’s electronic effects on bioactivity?
- DFT Calculations : Analyze Fukui indices to identify nucleophilic/electrophilic sites on the thiophene ring.
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., 5-HT₂A) with AMBER or GROMACS to assess fluorine’s impact on binding affinity and pose stability .
- SAR Studies : Compare fluorinated vs. non-fluorinated analogs to isolate fluorine’s contribution .
Q. What methodologies identify novel pharmacological targets for this compound?
- Proteome-wide Screening : Use affinity chromatography with a biotinylated derivative to pull down binding proteins from brain homogenates.
- Transcriptomics : RNA-seq of treated neuronal cells to map differentially expressed pathways .
- In Vivo Models : Zebrafish behavioral assays (e.g., locomotor activity) to detect CNS effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
